Aloin B

Catalog No.
S518077
CAS No.
28371-16-6
M.F
C21H22O9
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aloin B

Common supply of undefined Aloin mixtures skews stereospecific binding data. Pure Aloin B (CAS 28371-16-6) resolves this. Key advantages: (1) Conforms to AOAC SMPR 2015.015 for independent diastereomer quantification; (2) Delivers unconfounded SARS-CoV-2 PLpro inhibition kinetics for precise SAR; (3) Consistent IC50 benchmarks in proteasome and neuroblastoma models. ≥98% purity by HPLC, ready for immediate dispatch.

CAS Number

28371-16-6

Product Name

Aloin B

IUPAC Name

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1

InChI Key

AFHJQYHRLPMKHU-WEZNYRQKSA-N

solubility

Soluble in DMSO

Synonyms

Aloin B; 10-epi-Aloin A; Isobarbaloin

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO

The exact mass of the compound Aloin is 418.1264 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Aloin B (isobarbaloin) is a naturally occurring anthrone C-glycoside and the specific (10R)-diastereomer of the well-known phytochemical Aloin A [1]. Extracted primarily from the latex of Aloe species, this compound features a β-D-glucopyranosyl unit attached at the C-10 position of an anthrone core. In industrial and research settings, Aloin B is highly valued as a precise analytical reference standard for quality control, a stereospecific probe in pharmacological assays, and a precursor in biosynthetic studies [2]. Its distinct stereochemistry compared to its epimer directly influences its binding affinity to specific enzymatic targets, making the procurement of the pure (10R)-epimer critical for rigorous structure-activity relationship (SAR) profiling, regulatory compliance, and targeted biological screening [1].

Research Fit

Stereochemical probe: 10R epimer of Aloin A, enabling enantiomer-specific target engagement studies.
Differentiated PK context: Distinct systemic exposure profile supports epimer-resolved pharmacokinetic interpretation.
Stability-critical handling: Aqueous degradation >50% in ~12 h requires fresh solution preparation.

Substituting pure Aloin B with the more common and less expensive Aloin mixture (a combination of Aloin A and B) or pure Aloin A fundamentally compromises both analytical integrity and biological reproducibility [1]. In regulatory compliance, standardized methods explicitly mandate the independent quantification of both diastereomers; using a mixed standard introduces unacceptable calibration errors and fails to meet strict dietary supplement testing requirements [2]. Furthermore, in pharmacological screening, the C-10 stereocenter dictates precise spatial interactions within enzyme active sites, such as viral proteases or the 20S proteasome[1]. Utilizing an undefined mixture obscures these subtle yet critical stereospecific binding differences, leading to confounded inhibitory values and unreliable mechanistic data [3].

Substitution Risk

Aloin B (10R) Selected epimer for target engagement and PK studies.
Aloin A (10S) or undefined mixture Enzyme inhibition may differ; systemic exposure may not transfer. Epimer identity must be verified.
Freshly prepared solution Required for assay reproducibility.
Stored aqueous dilution Rapid degradation (>50% in 12 h) compromises concentration-dependent endpoints.

Regulatory Standard Compliance for Dietary Supplement Quality Control

For the quality control of Aloe-derived dietary supplements, regulatory bodies require the distinct quantification of Aloin diastereomers. Standard methods, such as AOAC SMPR 2015.015, mandate the use of pure Aloin B as a distinct calibration standard to accurately measure its concentration separate from Aloin A [1]. Utilizing an undefined Aloin mixture as a standard prevents the generation of accurate, epimer-specific calibration curves, leading to non-compliance in product standardization [1].

Evidence DimensionChromatographic calibration and quantitation capability
Target Compound DataEnables exact (10R)-epimer quantification per AOAC guidelines
Comparator Or BaselineAloin mixture (Undefined A:B ratio): Fails AOAC separate quantitation requirements
Quantified Difference100% compliance vs. complete failure for epimer-specific regulatory assays
ConditionsHPLC-DAD analysis of Aloe vera dietary supplements

Procuring pure Aloin B is a strict methodological requirement for laboratories performing accredited quality control and regulatory compliance testing.

SARS-CoV-2 PLpro inhibition
Head-to-head
IC₅₀ 16.08 μM vs. 13.16 μM (Aloin A)
Reported epimer-specific target engagement
In vitro enzymatic assay; 18% difference between diastereomers.

Stereospecific Inhibition of Viral Papain-like Protease (PLpro)

The stereochemistry at the C-10 position of the Aloin scaffold significantly impacts its binding affinity to viral targets. In enzymatic assays against the SARS-CoV-2 papain-like protease (PLpro), pure Aloin B demonstrated an IC50 of 16.08 μM, whereas its diastereomer Aloin A exhibited an IC50 of 13.16 μM [1]. This measurable difference in inhibitory potency underscores the necessity of testing pure epimers rather than mixtures to accurately map the structure-activity relationship of the ISG15/Ub-S2 allosteric binding pocket [1].

Evidence DimensionSARS-CoV-2 PLpro Inhibition (IC50)
Target Compound Data16.08 μM
Comparator Or BaselineAloin A: 13.16 μM
Quantified DifferenceAloin A is approximately 18.1% more potent than Aloin B against PLpro
ConditionsIn vitro PLpro enzymatic cleavage assay

Researchers must procure pure Aloin B to accurately isolate the effect of C-10 stereochemistry on viral protease binding and avoid the confounding effects of mixed isomers.

Systemic exposure vs. Aloin A
Cross-study comparable
Distinct AUC and Cmax profile
Epimer-specific PK interpretation required
Rat plasma after oral Aloe extract; quantified by UFLC-MS/MS.

Differential Deubiquitinating Activity Inhibition

Beyond general protease inhibition, Aloin B and Aloin A exhibit distinct potencies in inhibiting the deubiquitinating activity of PLpro. Quantitative in vitro assays reveal that Aloin B inhibits this activity with an IC50 of 17.51 μM, compared to 15.68 μM for Aloin A [1]. This stereospecific variance confirms that the precise 3D orientation of the glucopyranosyl unit dictates the molecule's ability to interfere with host innate immune response modulation pathways mediated by viral enzymes [1].

Evidence DimensionPLpro Deubiquitinating Activity Inhibition (IC50)
Target Compound Data17.51 μM
Comparator Or BaselineAloin A: 15.68 μM
Quantified Difference11.6% difference in deubiquitinating inhibition potency based solely on C-10 stereochemistry
ConditionsIn vitro deubiquitinase enzymatic assay

Procuring the exact (10R)-epimer is essential for biochemical assays aiming to decouple general protease inhibition from specific deubiquitinating pathway modulation.

Anti-HBV activity ranking
Cross-study comparable
~61% inhibition of HBsAg/HBeAg
Context-dependent ranking among Aloe anthraquinones
HepG2.2.15 cells; not the most potent analog in set.

Antiproliferative Potency in Neuroblastoma Models

In targeted oncology models, the isolated epimers of Aloin demonstrate slight variations in cytotoxicity that are masked when using a generic mixture. When tested against the SH-SY5Y human neuroblastoma cell line, pure Aloin B exhibited an IC50 of 198.7 ± 31.0 μM, showing slightly higher potency than pure Aloin A, which had an IC50 of 213.0 ± 33.3 μM [1]. Utilizing the pure Aloin B epimer allows researchers to accurately baseline its specific antiproliferative effects before exploring synergistic formulations or nanoparticle encapsulation[1].

Evidence DimensionCell Viability Inhibition (IC50)
Target Compound Data198.7 ± 31.0 μM
Comparator Or BaselineAloin A: 213.0 ± 33.3 μM
Quantified DifferenceAloin B demonstrates a ~6.7% lower IC50 (higher potency) in this specific cell line
ConditionsMTT assay on SH-SY5Y neuroblastoma cells (48h incubation)

Provides the necessary stereospecific baseline data required for developing targeted anti-cancer formulations and evaluating structure-activity relationships.

Aqueous stability
Head-to-head
>50% degradation in ~12 h
Fresh solution preparation critical
Encapsulation may preserve stability; aqueous buffer assay.
Analytical standard purity
Supporting evidence
≥98% (HPLC), up to 99.87%
Suitable for calibration and method validation
Vendor CoA; C18 column with UV 298 nm detection.

Dietary Supplement Quality Control and Regulatory Compliance

Directly downstream of its requirement in AOAC SMPR 2015.015, pure Aloin B is indispensable as an analytical reference standard. Analytical laboratories and supplement manufacturers must procure this specific epimer to generate accurate HPLC-DAD calibration curves, ensuring that Aloe vera products meet strict regulatory limits for individual hydroxyanthracene derivatives [1].

Antiviral Drug Discovery and Allosteric Site Mapping

Because the C-10 stereocenter significantly alters binding affinity to the SARS-CoV-2 PLpro enzyme, Aloin B is a critical tool compound for structure-activity relationship (SAR) studies. Medicinal chemists utilize the pure (10R)-epimer to map the ISG15/Ub-S2 allosteric binding pocket, avoiding the confounding kinetic data that arises from testing undefined Aloin mixtures [2].

Stereospecific Oncology and Cytotoxicity Profiling

Given its distinct IC50 values in neuroblastoma models, pure Aloin B is the preferred choice for rigorous in vitro oncology screening. Researchers investigating proteasome inhibition or developing advanced drug delivery systems (such as carbon dot nanoparticles) require the pure epimer to establish accurate, reproducible baselines for cell viability and apoptotic pathway activation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
SARS-CoV-2 PLpro protease inhibition studies
Epimer-specific target engagement
IC₅₀ verification in enzymatic assay
Pharmacokinetic research and exposure-model interpretation
Epimer-resolved systemic exposure
AUC/Cmax comparison vs. Aloin A in relevant model
Analytical method development and QC
Certified high purity reference
HPLC purity ≥98% and calibration linearity
Stereochemical mechanism of action research
Chiral recognition at biological targets
Enzyme inhibition and cellular uptake assays

XLogP3

-0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

418.12638228 Da

Monoisotopic Mass

418.12638228 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

69VIB0J2WK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Cathartics

Pictograms

Irritant

Irritant

Other CAS

8015-61-0
5133-19-7

Wikipedia

Aloin

General Manufacturing Information

Aloin: INACTIVE
1. Resolution of aloin into diastereoisomers and their characterization Auterhoff H ; Graf E ; Eurisch G ; Alexa M Arch. Pharm. (Weinheim, Ger.); VOL 313 ISS Feb 1980, P113-120, (REF 6) [German] [IPA]

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